molecular formula C17H16FN5O2S B2680075 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 781654-61-3

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2680075
CAS No.: 781654-61-3
M. Wt: 373.41
InChI Key: KIRKJWOBMRJANM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an acetamide group, a 1,2,4-triazole group, a sulfanyl group, and aromatic rings with methoxy and fluorophenyl substituents .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic ring containing two nitrogen atoms and three carbon atoms . The triazole ring is substituted with a sulfanyl group, which is linked to an acetamide group with a fluorophenyl substituent. The other substitution on the triazole ring is an amino group linked to a methoxyphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amino group might participate in acid-base reactions, the sulfanyl group could undergo oxidation or substitution reactions, and the acetamide group could be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like acetamide and amino groups would increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

  • Anticancer Applications : A study by Wang et al. (2015) explored modifying a compound similar to the one , noting its significant anticancer effects. By replacing the acetamide group with an alkylurea moiety, they synthesized derivatives with potent antiproliferative activities against human cancer cell lines and reduced toxicity, suggesting potential as effective anticancer agents (Wang et al., 2015).

  • Membrane Modification : Knauf and Rothstein (1971) investigated the effects of various amino-reactive reagents on human red blood cell membranes. Their study provides insights into the interaction of chemical compounds with membrane proteins, which is crucial for understanding cellular processes (Knauf & Rothstein, 1971).

  • Antimicrobial Screening : A study by MahyavanshiJyotindra et al. (2011) focused on synthesizing and screening N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives for antimicrobial properties. This research highlights the compound's potential in developing new antibacterial and antifungal agents (MahyavanshiJyotindra et al., 2011).

  • Synthesis and Characterization for Medical Applications : Ghani and Alabdali (2022) synthesized a ligand from a similar compound, exploring its interaction with gold (III) and nickel (II) metal ions. This research is important for understanding the ligand behavior in potential medical applications, including anticancer activity (Ghani & Alabdali, 2022).

  • Fluorescent Properties for Sensing Applications : Zhang et al. (2014) developed surfactant-like pyrene derivatives containing a triazole unit for sensing applications. This research is significant for creating new multi-functional fluorescent probes (Zhang et al., 2014).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Based on its structure, it could potentially cause irritation to the skin, eyes, and respiratory system .

Future Directions

Given the diverse biological activities exhibited by 1,2,4-triazole derivatives, this compound could be a potential candidate for further pharmacological studies .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRKJWOBMRJANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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